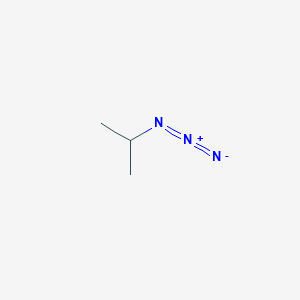
2-叠氮丙烷
描述
Synthesis Analysis
The synthesis of azido compounds can be achieved through various methods. For instance, the synthesis of 2-azidoamines from alkenes is reported using an iron-catalyzed difunctionalization reaction, which is an operationally simple method that tolerates a wide array of alkene substrates . Additionally, the enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using sodium azide has been used to synthesize regio- and enantioselective 1-azido-2-arylpropan-2-ols . These methods highlight the synthetic accessibility of azido-functionalized compounds, which could be extrapolated to the synthesis of 2-azidopropane.
Molecular Structure Analysis
The molecular structure of azido compounds can significantly influence their physical and chemical properties. For example, the X-ray crystallographic analysis of 2'-azido modified RNAs reveals that the azido group supports the C3'-endo ribose conformation and shows distinct water-bridged hydrogen bonding patterns . Although this study focuses on azido-modified nucleosides, it provides insight into the potential structural implications of azido groups in other molecular contexts, which could be relevant for understanding the structure of 2-azidopropane.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of azido compounds are influenced by the presence of the azido group. For instance, the azido group can enhance the nuclease resistance of siRNA and allow for additional chemical reactivity . The photoinitiation efficiency of ABAP is also noted to be considerably higher than that of benzoin under similar conditions, indicating the potential for azido compounds to exhibit unique photophysical properties . These properties are important when considering the applications and behavior of 2-azidopropane in various chemical environments.
科学研究应用
-
Synthesis of Various Heterocycles
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Azidopropane, as an organic azide, is used in the synthesis of various heterocyclic compounds. These compounds are synthesized under different conditions, such as thermal, catalyzed, or non-catalyzed reaction conditions .
- Methods of Application : The synthesis involves intermolecular or intramolecular reactions of organic azides. The reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Results or Outcomes : This method has been used to develop various heterocycles from organic azides. The review also provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .
-
RNA Modification
- Scientific Field : Biochemistry .
- Application Summary : 2-Azidopropane is used in the synthesis of 2′-azido modified RNA. This modification has potential applications in siRNA technologies and in referencing the growing number of RNA metabolic labeling approaches .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications .
- Robust Synthesis of 2′-Azido Modified RNA
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : 2-Azidopropane is used in the robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction . This modification has potential applications in siRNA technologies and in referencing the growing number of RNA metabolic labeling approaches .
- Methods of Application : The synthesis involves treatment with the diazotizing reagent fluorosulfuryl azide (FSO2N3). A diazotransfer reaction was established for oligoribonucleotides of different lengths and secondary structures .
- Results or Outcomes : The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .
属性
IUPAC Name |
2-azidopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLTWYYNOLDSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496683 | |
| Record name | 2-Azidopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidopropane | |
CAS RN |
691-57-6 | |
| Record name | 2-Azidopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



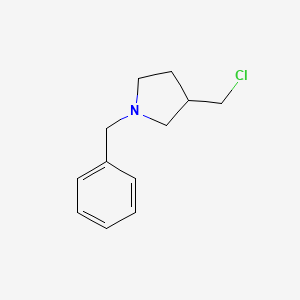
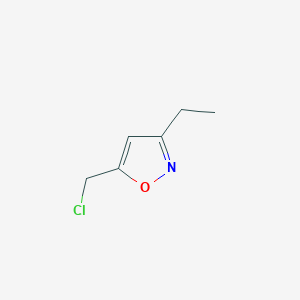
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
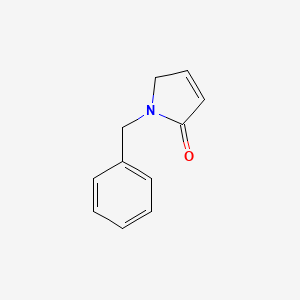
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)
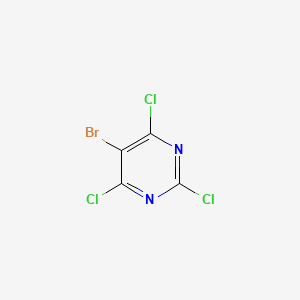

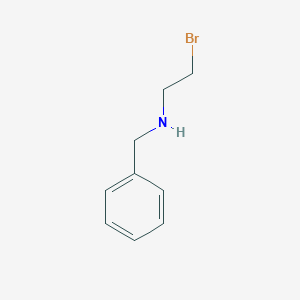
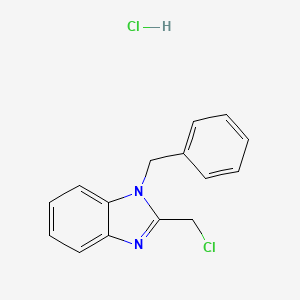
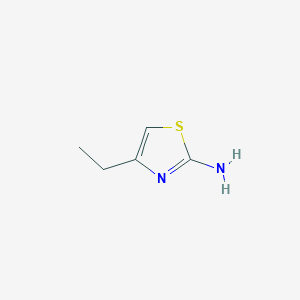
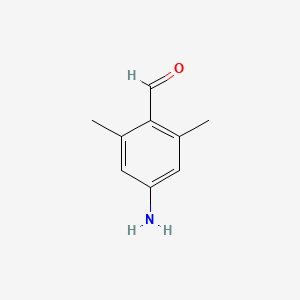
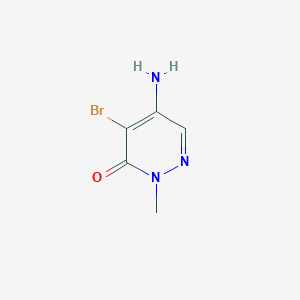
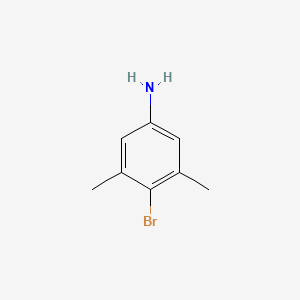
![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)